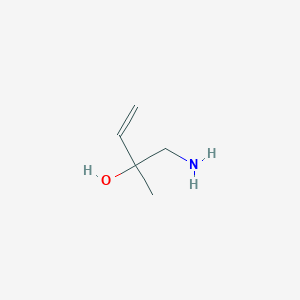

1-Amino-2-methylbut-3-en-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(2,7)4-6/h3,7H,1,4,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZLKTYBQGWVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Characterization of 1-Amino-2-methylbut-3-en-2-ol

Executive Summary

1-Amino-2-methylbut-3-en-2-ol is a chiral allylic amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis. Its unique combination of a primary amine, a tertiary alcohol, and a vinyl group on a compact scaffold makes it a versatile building block for constructing complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, detailed protocols for its analytical characterization, and an exploration of its potential applications. By integrating computed data with established experimental methodologies, this document serves as an in-depth technical resource for professionals engaged in chemical research and drug discovery.

Molecular Identity and Structural Framework

The foundation of understanding any chemical entity lies in its precise identification and structural features. This compound possesses distinct functional groups that dictate its chemical behavior and potential utility.

Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 15158-22-2[1]

-

Molecular Formula: C₅H₁₁NO[1]

-

Canonical SMILES: CC(CN)(C=C)O[1]

-

InChI Key: HIZLKTYBQGWVMQ-UHFFFAOYSA-N[1]

-

Synonyms: 4-Amino-3-methyl-1-butene-3-ol, 1-Amino-2-methyl-but-3-en-2-ol[1]

Key Structural Features

The molecule's reactivity and physical properties are a direct consequence of its three primary functional groups:

-

Primary Amine (-NH₂): A basic and nucleophilic center, crucial for forming salts, amides, and participating in various coupling reactions.

-

Tertiary Alcohol (-OH): A hydrogen-bond donor and acceptor that influences solubility. Its tertiary nature prevents oxidation to a ketone.

-

Vinyl Group (-CH=CH₂): An unsaturated site susceptible to electrophilic addition, reduction, and polymerization reactions.

The presence of a stereocenter at the C2 position means the molecule is chiral and can exist as two enantiomers, a critical consideration in drug development.

Core Physicochemical Properties

The physicochemical profile of a molecule is paramount for predicting its behavior in both chemical and biological systems. The following data, primarily derived from computational models, provides a baseline for experimental validation.[1]

| Property | Value | Source |

| Molecular Weight | 101.15 g/mol | PubChem[1] |

| Monoisotopic Mass | 101.084063974 Da | PubChem[1] |

| XLogP3 (LogP) | -0.5 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Interpretation for Drug Development:

-

LogP: The negative XLogP3 value of -0.5 suggests the compound is hydrophilic, indicating good potential for aqueous solubility but possibly limited passive diffusion across biological membranes.[1]

-

TPSA: A TPSA of 46.3 Ų is well within the typical range for orally bioavailable drugs (often < 140 Ų), suggesting favorable transport properties.[1]

-

Hydrogen Bonding: With two donors and two acceptors, the molecule can readily interact with biological targets like enzymes and receptors.[1]

Synthesis and Chemical Reactivity

While specific literature on the synthesis of this compound is sparse, a logical and efficient pathway can be designed based on well-established reactions for producing 1,2-amino alcohols. The key strategy involves the regioselective opening of an epoxide.

Proposed Synthetic Pathway

The synthesis begins with the commercially available tertiary alcohol, 2-methyl-3-buten-2-ol. The causality behind this choice is its structural similarity to the target, containing the required carbon backbone. The pathway involves two key steps: epoxidation of the alkene followed by nucleophilic ring-opening.

Caption: Proposed two-step synthesis of this compound.

Expertise in Action: The critical step is the epoxide ring-opening. Using ammonia (NH₃) as the nucleophile, the attack is expected to occur at the less sterically hindered carbon (the terminal CH₂ of the epoxide). This regioselectivity is a cornerstone of epoxide chemistry and ensures the formation of the desired primary amine at the C1 position.

Chemical Reactivity

The molecule's trifunctional nature allows for a diverse range of chemical transformations:

-

Amine Group: Can be acylated to form amides, alkylated, or used as a ligand for metal catalysts.

-

Alcohol Group: Can be O-alkylated or esterified. Under acidic conditions, it can be eliminated or substituted.

-

Vinyl Group: Can undergo hydrogenation to yield the saturated analog (1-Amino-2-methylbutan-2-ol), hydrohalogenation, or participate in polymerization or olefin metathesis reactions.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized molecule is non-negotiable. A combination of NMR, IR, and MS provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms. The predicted signals provide a benchmark for experimental data.

| Technique | Predicted Chemical Shift (ppm) | Multiplicity | Protons/Carbon | Rationale |

| ¹H NMR | ~5.8-6.0 | dd | 1H (-CH =CH₂) | Vinylic proton, split by two geminal protons. |

| ~5.0-5.2 | m | 2H (-CH=CH₂ ) | Vinylic protons, complex splitting. | |

| ~2.7-2.9 | s | 2H (-CH₂ -NH₂) | Methylene protons adjacent to the amine. | |

| ~1.8-2.2 | br s | 3H (-NH₂ , -OH ) | Exchangeable protons, broad signal. | |

| ~1.2-1.4 | s | 3H (-CH₃ ) | Methyl protons, singlet as there are no adjacent protons. | |

| ¹³C NMR | ~145 | C | -C H=CH₂ | Vinylic carbon. |

| ~112 | CH₂ | -CH=C H₂ | Vinylic carbon. | |

| ~72 | C | C (CH₃)(OH) | Quaternary carbon bearing the hydroxyl group. | |

| ~50 | CH₂ | -C H₂-NH₂ | Carbon adjacent to the amine. | |

| ~25 | CH₃ | -C H₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 (broad) | O-H and N-H | Stretching |

| 3080-3010 | =C-H | Stretching |

| 2980-2850 | C-H (sp³) | Stretching |

| 1640 | C=C | Stretching |

| 1650-1580 | N-H | Bending (Scissoring) |

| 1150-1050 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this molecule, Electrospray Ionization (ESI) in positive mode would be effective.

-

Expected [M+H]⁺: 102.0913 m/z

-

Key Fragmentation: Loss of water (-18 Da), loss of ammonia (-17 Da), or cleavage of the C-C bonds adjacent to the heteroatoms.

Experimental Protocols for Characterization

The following protocols describe standard, self-validating methodologies for obtaining the physicochemical and spectroscopic data discussed.

Comprehensive Characterization Workflow

This workflow ensures a logical progression from synthesis to full characterization, where each step validates the previous one.

Caption: Logical workflow for the synthesis and characterization of the target molecule.

Protocol: Determination of Partition Coefficient (LogP)

Causality: The shake-flask method is the gold standard for determining LogP. It directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a robust measure of its lipophilicity.

-

Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen organic phase (n-octanol). Ensure the n-octanol and aqueous phase (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then separating.

-

Partitioning: In a separatory funnel, combine 10 mL of the pre-saturated n-octanol containing the compound with 10 mL of the pre-saturated aqueous buffer.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.

-

Sampling: Carefully collect a sample from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC-MS).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Validation: Repeat the experiment at least twice to ensure reproducibility.

Protocol: Acquisition of NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, appropriate pulse width and relaxation delay).

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Causality: Due to the low natural abundance of ¹³C, more scans (~1024 or more) and a longer acquisition time are required.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR. Calibrate the spectrum using the TMS signal at 0 ppm.

Significance and Potential Applications

Allylic 1,2-amino alcohols are considered "privileged scaffolds" in medicinal chemistry. Their value stems from several key attributes:

-

Chiral Building Blocks: They serve as excellent starting materials for the enantioselective synthesis of more complex molecules, including pharmaceuticals and natural products.[2][3]

-

Pharmacological Relevance: The vicinal amino alcohol motif is present in numerous approved drugs, particularly beta-blockers and antiviral agents.[4]

-

Catalysis: When appropriately derivatized, they can act as chiral ligands in asymmetric catalysis, facilitating the production of single-enantiomer products.[2]

-

Synthetic Versatility: The presence of three distinct functional groups allows for sequential and orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries for screening.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-3-buten-2-OL. National Center for Biotechnology Information. Retrieved from [Link]

-

Bako, E., et al. (2019). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules. Retrieved from [Link]

-

Liu, G., et al. (2008). Allylic C-H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-3-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Morressier. (2022). Facile synthesis of β-amino alcohols via energy transfer. Retrieved from [Link]

-

Musacchio, A. J., et al. (2019). Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

-

Tony St John. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube. Retrieved from [Link]

-

Organic Chemistry II. (2015). Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved from [Link]

Sources

- 1. This compound | C5H11NO | CID 12555225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Formation for 1-Amino-2-methylbut-3-en-2-ol: A Technical Guide for Drug Development Professionals

Executive Summary

1-Amino-2-methylbut-3-en-2-ol is a structurally significant chiral building block that belongs to the class of tertiary allylic amino alcohols. The presence of a quaternary stereocenter bearing both a hydroxyl and an aminomethyl group, combined with a synthetically versatile vinyl moiety, makes it a valuable synthon in the development of complex pharmaceutical agents. This guide provides an in-depth analysis of the predominant mechanism for its formation: the nucleophilic addition of a vinyl organometallic reagent to an N-protected α-amino ketone precursor. We will dissect the causality behind each synthetic step, provide a validated experimental framework, and explore the stereochemical implications of the core transformation, offering researchers and drug development professionals a comprehensive understanding of this fundamental reaction.

Introduction: The Strategic Value of Tertiary Allylic Amino Alcohols

The 1,2-amino alcohol motif is a privileged scaffold found in a vast array of natural products and FDA-approved drugs, where it often plays a critical role in molecular recognition and biological activity.[1][2] The synthesis of tertiary alcohols, particularly those with adjacent amine functionality, presents a unique synthetic challenge due to the creation of a sterically congested quaternary stereocenter.[3] The incorporation of an allylic (vinyl) group, as seen in this compound, further enhances the molecule's utility by providing a reactive handle for subsequent modifications, such as cross-coupling reactions, olefin metathesis, or stereoselective epoxidations. This guide focuses on the most direct and reliable method for constructing this molecular framework.

A Grignard-Based Retrosynthetic Strategy

To logically devise a synthetic pathway, we employ a retrosynthetic analysis. The target molecule's core feature is the C2 quaternary center, a tertiary alcohol. The most robust and classic method for forming a tertiary alcohol is the addition of an organometallic nucleophile to a ketone.[4] By disconnecting the bond between the C2 and C3 atoms, we reveal two synthetically accessible precursors: a vinyl nucleophile and an α-amino ketone.

This leads to the identification of a vinyl Grignard reagent (vinylmagnesium bromide) as the ideal nucleophile and an N-protected form of 1-aminopropan-2-one as the electrophilic ketone. The amino group of the ketone must be protected to prevent it from undergoing an acid-base reaction with the highly basic Grignard reagent.[5]

Caption: Retrosynthetic analysis of this compound.

The Core Mechanism of Formation: A Step-by-Step Dissection

The formation of this compound is a multi-step process centered around a key nucleophilic addition reaction. Each step is crucial for ensuring high yield and purity of the final product.

Step 1: N-Protection of the α-Amino Ketone Precursor

The starting electrophile, 1-aminopropan-2-one, contains a primary amine that is more acidic than the α-protons of the ketone. This amine would be readily deprotonated by the Grignard reagent, consuming the nucleophile in a non-productive acid-base reaction. To prevent this, the amine is first protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. This is achieved by reacting 1-aminopropan-2-one with di-tert-butyl dicarbonate (Boc)₂O. The resulting N-Boc protected ketone is stable to the basic conditions of the Grignard reaction.

Step 2: Nucleophilic Addition of Vinyl Grignard Reagent

This is the key bond-forming step. The carbon-oxygen double bond of the ketone is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack.[6]

-

Attack: The nucleophilic vinyl carbanion from vinylmagnesium bromide attacks the electrophilic carbonyl carbon of the N-Boc-1-aminopropan-2-one.

-

Intermediate Formation: This attack breaks the C=O π-bond, pushing the electrons onto the oxygen atom. This results in the formation of a tetrahedral magnesium alkoxide intermediate, where the magnesium ion coordinates with the negatively charged oxygen.[4]

Stereochemical Considerations

The carbonyl carbon of the starting ketone is sp²-hybridized and trigonal planar.[7] Consequently, the nucleophilic vinyl group can attack from either the top (Re face) or the bottom (Si face) of the planar carbonyl. In the absence of any chiral influence (such as a chiral catalyst or auxiliary), attack from either face is equally probable. This leads to the formation of a 50:50 mixture of the (R) and (S) enantiomers, resulting in a racemic product.[8]

Step 3: Aqueous Workup and Protonation

After the addition is complete, the reaction is quenched with a mild aqueous acid, such as a saturated solution of ammonium chloride (NH₄Cl). This workup step serves two purposes: it protonates the magnesium alkoxide intermediate to yield the desired tertiary alcohol and it neutralizes any remaining Grignard reagent.

Step 4: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The Boc group is cleaved as gaseous isobutylene and carbon dioxide, leaving the final product, this compound, usually as an acid salt which can be neutralized to the free amine.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust methodology for the synthesis, embodying the principles discussed.

Part A: N-Boc Protection of 1-Aminopropan-2-one

-

Dissolve 1-aminopropan-2-one hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in Dioxane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected ketone.

Part B: Grignard Reaction and Deprotection

-

Dissolve the N-Boc protected ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise over 30 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Warm to room temperature and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Dissolve the crude N-Boc protected amino alcohol in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure and purify via column chromatography or recrystallization to obtain the final product.

Data Summary Table

| Step | Key Reagent | Stoichiometry (eq) | Solvent | Temperature (°C) |

| Protection | Di-tert-butyl dicarbonate | 1.1 | Dioxane/H₂O | 0 to 25 |

| Grignard Add. | Vinylmagnesium bromide | 1.2 | Anhydrous THF | -78 |

| Workup | Sat. aq. NH₄Cl | - | - | -78 to 25 |

| Deprotection | Trifluoroacetic acid | 10 | Dichloromethane | 25 |

Causality and Field-Proven Insights

-

Choice of Protecting Group: The Boc group is ideal due to its stability under the strongly basic and nucleophilic conditions of the Grignard reaction and its clean, efficient removal under mild acidic conditions that do not compromise the final product structure.

-

Solvent Selection: Anhydrous ethereal solvents like THF are mandatory for Grignard reactions. They are inert to the reagent and effectively solvate the magnesium species, preventing aggregation and maintaining reactivity.

-

Temperature Control: The Grignard addition is performed at low temperatures (-78 °C) to minimize side reactions, such as enolization of the ketone, and to enhance control over the exothermic reaction.

-

Workup Procedure: Using saturated ammonium chloride, a weak acid, is preferable to stronger acids like HCl for the initial quench. This prevents potential acid-catalyzed degradation of the allylic alcohol product during the workup phase.

Conclusion

The formation of this compound is most effectively achieved through a well-established, multi-step sequence involving N-protection, nucleophilic addition of a vinyl Grignard reagent to an α-amino ketone, and subsequent deprotection. Understanding the underlying mechanism, the rationale for reagent and condition selection, and the stereochemical outcome is paramount for researchers in organic synthesis and drug development. This synthetic route provides a reliable and scalable method to access this valuable chiral building block, paving the way for the creation of novel and complex molecular architectures with potential therapeutic applications.

References

-

Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]]

-

Małgorzata Rouch-Pałasz, et al. (2022). The Synthesis of Chiral β,β-Diaryl Allylic Alcohols and Their Use in the Preparation of α-Tertiary Allylamines and Quaternary α-Amino Acids. The Journal of Organic Chemistry.[9]

-

Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]]

-

Poulsen, T. B., & Jørgensen, K. A. (2008). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Angewandte Chemie International Edition.[10]

-

Kolb, A., et al. (2013). Improved synthesis of cyclic tertiary allylic alcohols by asymmetric 1,2-addition of AlMe3 to enones. Chemistry.[11]

-

LibreTexts. (2022). 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview. Retrieved from [Link]7]

-

Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org.[1]

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters.[5]

-

Di-Go, D., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science.[3]

-

LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]4]

-

Saskia van der Vlugt. (n.d.). 7.8. Stereochemistry of Addition Reactions. Introduction to Organic Chemistry. Retrieved from [Link]8]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12555225, this compound. Retrieved from [Link]]

-

Re-Works, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]6]

-

Wang, P., et al. (2019). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Chirality.[12]

-

Xiang, M., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters.[2]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 7.8. Stereochemistry of Addition Reactions – Introduction to Organic Chemistry [saskoer.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved synthesis of cyclic tertiary allylic alcohols by asymmetric 1,2-addition of AlMe3 to enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-Amino-2-methylbut-3-en-2-ol: A Comprehensive Technical Guide

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 1-Amino-2-methylbut-3-en-2-ol is as follows:

Caption: Molecular structure of this compound.

The key structural features that will dominate the spectroscopic data are:

-

A vinyl group (-CH=CH₂): This will give rise to characteristic signals in the alkene region of both ¹H and ¹³C NMR spectra, as well as a C=C stretching vibration in the IR spectrum.

-

A tertiary alcohol (C-OH): The hydroxyl proton may or may not be visible in the ¹H NMR spectrum depending on the solvent and concentration. The quaternary carbon will be a key signal in the ¹³C NMR spectrum, and the O-H and C-O stretching bands will be prominent in the IR spectrum.

-

A primary amine (-CH₂NH₂): The methylene and amine protons will have characteristic chemical shifts in the ¹H NMR spectrum. The N-H stretching and bending vibrations will be observable in the IR spectrum.

-

A methyl group (-CH₃): This will appear as a singlet in the ¹H NMR spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | dd | 1H | -CH =CH₂ |

| ~5.2 | d | 1H | -CH=CH ₂ (trans) |

| ~5.0 | d | 1H | -CH=CH ₂ (cis) |

| ~2.7 | s | 2H | -CH₂ -NH₂ |

| ~2.0 (broad) | s | 3H | -NH₂ and -OH |

| ~1.2 | s | 3H | -CH₃ |

Interpretation and Causality:

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals.

-

The Vinyl Protons: The three protons of the vinyl group will form a complex splitting pattern. The proton on the carbon adjacent to the quaternary center (-CH =CH₂) is expected to appear as a doublet of doublets (dd) around 5.9 ppm due to coupling with the two geminal protons of the terminal CH₂ group. These two terminal protons (-CH=CH ₂) are diastereotopic and will appear as two separate doublets around 5.2 ppm and 5.0 ppm, corresponding to the trans and cis protons, respectively.

-

The Methylene Protons: The two protons of the methylene group adjacent to the amine (-CH₂ -NH₂) are expected to appear as a singlet around 2.7 ppm. Due to the adjacent quaternary carbon, there are no neighboring protons to cause splitting.

-

The Amine and Hydroxyl Protons: The protons of the primary amine (-NH₂ ) and the tertiary alcohol (-OH ) are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature. In chloroform-d, they are predicted to appear as a broad signal around 2.0 ppm, integrating to three protons. The addition of D₂O would cause these signals to disappear due to proton-deuterium exchange, a key experiment for confirming their assignment.

-

The Methyl Protons: The three protons of the methyl group (-CH₃ ) are expected to appear as a sharp singlet around 1.2 ppm, as they are attached to a quaternary carbon and have no adjacent protons to couple with.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Caption: Standard workflow for ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | -C H=CH₂ |

| ~112 | -CH=C H₂ |

| ~75 | -C (CH₃)(OH)- |

| ~50 | -C H₂-NH₂ |

| ~25 | -C H₃ |

Interpretation and Causality:

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five non-equivalent carbon atoms in the molecule.

-

Alkene Carbons: The two carbons of the vinyl group are expected in the downfield region typical for sp² hybridized carbons. The carbon atom directly attached to the quaternary center (-C H=CH₂) will be more deshielded and is predicted to appear around 145 ppm. The terminal carbon of the vinyl group (-CH=C H₂) is expected at a higher field, around 112 ppm.

-

Tertiary Alcohol Carbon: The quaternary carbon atom bonded to the hydroxyl group (-C (CH₃)(OH)-) is a key structural feature and is predicted to have a chemical shift of approximately 75 ppm.

-

Methylene Carbon: The carbon of the methylene group adjacent to the nitrogen atom (-C H₂-NH₂) will be deshielded by the electronegative nitrogen and is expected to appear around 50 ppm.

-

Methyl Carbon: The methyl carbon (-C H₃) is the most shielded carbon in the molecule and is predicted to have a chemical shift of around 25 ppm.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Caption: Standard workflow for ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

Predicted IR Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3080 | Medium | =C-H stretching |

| 2970-2850 | Medium | C-H stretching (aliphatic) |

| 1640 | Medium | C=C stretching |

| 1600 | Medium | N-H bending (scissoring) |

| 1150 | Strong | C-O stretching (tertiary alcohol) |

| 990 and 910 | Strong | =C-H bending (out-of-plane) |

Interpretation and Causality:

The IR spectrum of this compound will be dominated by the vibrational modes of its functional groups.

-

O-H and N-H Stretching Region: A very prominent, broad absorption is expected in the 3400-3200 cm⁻¹ region. This is due to the overlapping stretching vibrations of the O-H group of the alcohol and the N-H bonds of the primary amine, both of which will be involved in intermolecular hydrogen bonding.[1][2] The primary amine will exhibit two N-H stretching bands (symmetric and asymmetric) within this broad envelope.

-

C-H Stretching Region: Absorptions due to C-H stretching will appear just above and below 3000 cm⁻¹. The sp² C-H stretch of the vinyl group is expected around 3080 cm⁻¹. The sp³ C-H stretches of the methyl and methylene groups will appear in the 2970-2850 cm⁻¹ range.

-

Double Bond and Bending Regions: A medium intensity peak around 1640 cm⁻¹ is characteristic of the C=C stretching vibration of the vinyl group. The N-H scissoring (bending) vibration of the primary amine is expected to appear around 1600 cm⁻¹.

-

Fingerprint Region: The C-O stretching vibration of the tertiary alcohol will give rise to a strong band around 1150 cm⁻¹.[2] The out-of-plane bending vibrations of the vinyl =C-H bonds are expected to produce two strong bands at approximately 990 cm⁻¹ and 910 cm⁻¹, which are highly characteristic of a monosubstituted alkene.

Experimental Protocol: Acquiring an IR Spectrum (Liquid Film)

For a liquid sample, a simple and effective method is to create a thin film between two salt plates.

Caption: Standard workflow for liquid film IR spectroscopy.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization, 70 eV)

| m/z | Predicted Intensity | Assignment |

| 101 | Low | [M]⁺˙ (Molecular Ion) |

| 86 | Medium | [M - CH₃]⁺ |

| 72 | High | [M - C₂H₅]⁺ (α-cleavage) |

| 58 | High | [M - C₃H₅]⁺ (α-cleavage) |

| 44 | Medium | [CH₂=NH₂]⁺ |

| 30 | High | [CH₂NH₂]⁺ (α-cleavage) |

Interpretation and Causality:

The mass spectrum of this compound under electron ionization (EI) conditions is expected to show significant fragmentation.

-

Molecular Ion: According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight. The molecular weight of C₅H₁₁NO is 101.15 g/mol , so the molecular ion peak [M]⁺˙ is expected at m/z 101. For tertiary alcohols and amines, this peak may be of low intensity or even absent due to rapid fragmentation.[3]

-

α-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines.[3][4][5] Cleavage of the bonds adjacent to the carbon bearing the heteroatom leads to the formation of stable, resonance-stabilized cations.

-

Loss of a vinyl radical (•CH=CH₂) would result in a fragment at m/z 74.

-

Loss of the aminomethyl radical (•CH₂NH₂) would lead to a fragment at m/z 71.

-

The most favorable α-cleavage for amines is the loss of the largest alkyl group. In this case, cleavage of the C-C bond between the quaternary carbon and the vinyl group would lead to a fragment at m/z 58. Cleavage of the C-C bond between the quaternary carbon and the methyl group would result in a fragment at m/z 86. The most prominent α-cleavage is often the loss of the largest substituent from the carbon bearing the nitrogen, which in this case would be the cleavage between C1 and C2, leading to the formation of the [CH₂=NH₂]⁺ ion at m/z 30.

-

-

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, which would give a peak at m/z 83 ([M - H₂O]⁺˙).[3]

-

Other Fragmentations: Further fragmentation of the initial products can lead to other smaller ions, such as the iminium ion [CH₂=NH₂]⁺ at m/z 30.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring an EI Mass Spectrum

Electron ionization is a standard technique for the analysis of volatile and thermally stable compounds.

Sources

potential biological activity of 1-Amino-2-methylbut-3-en-2-ol

An In-Depth Technical Guide to the Potential Biological Activity of 1-Amino-2-methylbut-3-en-2-ol

Abstract

This compound is a small molecule whose biological activities remain largely unexplored. Its unique structural features, including a primary amine, a tertiary alcohol, and a vinyl group, suggest the potential for diverse pharmacological effects. This guide provides a comprehensive overview of the theoretical framework for investigating the biological potential of this compound, drawing parallels with structurally related molecules that have demonstrated significant bioactivity. We will delve into hypothesized anticancer, antifungal, and antibacterial properties, propose plausible mechanisms of action, and provide detailed experimental protocols for the validation of these hypotheses. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules with unique structural motifs offer a rich source of potential drug candidates. This compound, with the chemical formula C5H11NO, is one such molecule that warrants investigation.[1] Its structure, featuring a primary amino group, a tertiary alcohol, and a terminal vinyl group, presents several points for potential biological interactions. The presence of a chiral center further adds to its complexity and potential for stereospecific interactions with biological targets.

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| CAS Number | 15158-22-2 |

| SMILES | CC(CN)(C=C)O |

Table 1: Key chemical properties of this compound.[1]

While no direct biological activity has been reported for this specific compound in the public domain, the broader class of amino alcohols has been a fertile ground for the discovery of potent therapeutic agents. This guide will, therefore, explore the potential biological activities of this compound based on a thorough analysis of structure-activity relationships of analogous compounds.

Hypothesized Biological Activities and a Rationale for Investigation

The structural components of this compound provide a strong basis for hypothesizing its potential biological activities.

Potential Anticancer Activity

The amino alcohol moiety is a common feature in many compounds with demonstrated cytotoxic effects against cancer cells.[2] The presence of a tertiary alcohol, in particular, may contribute to specific interactions with cellular targets.

Proposed Mechanism of Action:

A plausible mechanism for the anticancer activity of this compound could involve the induction of apoptosis. Many cytotoxic drugs exert their effects by triggering programmed cell death.[3][4] This could occur through various pathways, including the activation of caspases, disruption of the mitochondrial membrane potential, or the generation of reactive oxygen species (ROS).[5]

Potential Antifungal Activity

Amino alcohol derivatives have been investigated as potential antifungal agents.[6] The mechanism of action for many antifungal drugs involves the disruption of the fungal cell membrane, often by inhibiting the synthesis of ergosterol, a key component of the membrane.[7][8][9][10]

Proposed Mechanism of Action:

The structural similarity of this compound to other amino alcohols with antifungal properties suggests that it might inhibit enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51).[10] Alternatively, it could directly interact with the fungal cell membrane, leading to increased permeability and cell death.

Potential Antibacterial Activity

The amino alcohol scaffold is also present in some antibacterial agents. The primary amine group could play a crucial role in interacting with bacterial cell walls or intracellular targets.

Proposed Mechanism of Action:

The potential antibacterial mechanism of this compound could involve the disruption of bacterial cell wall synthesis or the inhibition of essential bacterial enzymes. The vinyl group might also participate in covalent interactions with bacterial proteins, leading to their inactivation.

A Proposed Research Plan: From Hypothesis to Validation

To systematically evaluate the potential biological activities of this compound, a multi-tiered experimental approach is proposed.

Synthesis of this compound

The first step is to ensure a reliable and scalable synthesis of the compound. A potential synthetic route could involve the reaction of an appropriate epoxide with ammonia or a protected amine, followed by deprotection. Alternatively, an enzymatic process using a transaminase could be explored for a stereoselective synthesis.[11]

Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Antifungal Susceptibility Testing

The antifungal activity will be evaluated against a panel of clinically relevant fungal pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Fungal Strains: Obtain a panel of fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

-

Inoculum Preparation: Prepare a standardized inoculum of each fungal strain in RPMI-1640 medium.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours. [12]6. MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. [6][12]

Antibacterial Susceptibility Testing

The antibacterial potential will be assessed against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in Mueller-Hinton Broth.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that prevents visible bacterial growth. [13][14][15][16][17]

Elucidating the Mechanism of Action

Should the initial screening reveal significant biological activity, further studies will be necessary to elucidate the underlying mechanisms.

For Anticancer Activity

-

Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces apoptosis or necrosis. [18][19]* Cell Cycle Analysis: Analyze the effect of the compound on the cell cycle distribution using flow cytometry to identify any cell cycle arrest.

-

Western Blotting: Investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Caption: Hypothesized mechanisms of anticancer action for this compound.

For Antifungal Activity

-

Ergosterol Biosynthesis Assay: Investigate the effect of the compound on the ergosterol content of fungal cells using spectrophotometric methods.

-

Membrane Permeability Assays: Use fluorescent dyes to assess the integrity of the fungal cell membrane after treatment with the compound.

Conclusion and Future Directions

While this compound remains an understudied molecule, its structural features, when compared to other bioactive amino alcohols, present a compelling case for its investigation as a potential therapeutic agent. The proposed research plan outlines a systematic approach to explore its anticancer, antifungal, and antibacterial properties. Positive results from these initial in vitro studies would pave the way for further preclinical development, including in vivo efficacy studies in animal models and detailed toxicological profiling. The exploration of this and similar novel chemical scaffolds is essential for the continued discovery of new and effective treatments for a range of human diseases.

References

- Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Chemica, 16(15-16).

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Emery Pharma. (2016).

- Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal agents: mechanisms of action. Current opinion in infectious diseases, 9(6), 448-454.

- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.

- Leaño, M. M. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center.

- MI-Microbiology. (n.d.). Antifungal Susceptibility.

- Sim, W., & Shanmugam, G. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.

- ReelMind. (n.d.). Antifungal Agents Mechanisms of Action: Medical Science.

- American Society for Microbiology. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews.

- Microbe Investigations. (n.d.).

- Wikipedia. (n.d.).

- Chapman, S. W. (2000). Antifungal agents: mechanisms of action. Otolaryngologic Clinics of North America, 33(2), 221-233.

- Pfaller, M. A., & Rex, J. H. (2001). Antifungal susceptibility testing: a primer for clinicians. Open forum infectious diseases, 8(11), 761-772.

- Thompson, G. R., & Wiederhold, N. P. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 224.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Rex, J. H., Pfaller, M. A., & Walsh, T. J. (2001). Antifungal susceptibility testing: practical aspects and current challenges. Clinical microbiology reviews, 14(4), 643-658.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Berkow, E. L., Lockhart, S. R., & Ostrosky-Zeichner, L. (2020). Antifungal susceptibility testing: current approaches. Clinical microbiology reviews, 33(3), e00069-19.

- PubChem. (n.d.). This compound.

- MDPI. (n.d.). Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells.

- PubChem. (n.d.). 1-Amino-3-buten-2-OL.

- Galluzzi, L., Senovilla, L., Zitvogel, L., & Kroemer, G. (2012). The secret ally: immunostimulation by anticancer drugs. Nature reviews. Drug discovery, 11(3), 215–233.

- MDPI. (n.d.). Investigating the Molecular Mechanisms of the Anticancer Effects of Eugenol and Cinnamaldehyde Against Colorectal Cancer (CRC) Cells In Vitro.

- ChemicalBook. (n.d.). 1-AMINO-3,3-DIMETHYL-BUTAN-2-OL synthesis.

- WIPO. (n.d.).

- PubChem. (n.d.). 2-Amino-2-methylbut-3-en-1-ol.

- Google Patents. (n.d.). WO2018020380A1 - Enzymatic process for the preparation of (r)

- Google Patents. (n.d.). WO2021034815A1 - Methods of making incretin analogs.

- WIPO. (n.d.).

- PubChem. (n.d.). 1-Amino-3-methylbut-3-en-2-one.

- MDPI. (n.d.).

- Google Patents. (n.d.). US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)

Sources

- 1. This compound | C5H11NO | CID 12555225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. Immune-based mechanisms of cytotoxic chemotherapy: implications for the design of novel and rationale-based combined treatments against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells | MDPI [mdpi.com]

- 6. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 9. journals.asm.org [journals.asm.org]

- 10. reelmind.ai [reelmind.ai]

- 11. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 12. academic.oup.com [academic.oup.com]

- 13. emerypharma.com [emerypharma.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Amino-2-methylbut-3-en-2-ol: Synthesis, Stereochemical Considerations, and Applications

This guide provides a comprehensive technical overview of 1-Amino-2-methylbut-3-en-2-ol, a chiral tertiary allylic amino alcohol. Given the compound's specific substitution pattern, this document emphasizes the strategic synthetic approaches required for its construction, placing it within the broader context of vicinal amino alcohol synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the logical underpinnings of potential synthetic routes and characterization methodologies.

Introduction: The Significance of Chiral Vicinal Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and chiral ligands.[1][2][3] The stereochemical arrangement of the amine and hydroxyl groups is often crucial for their biological activity, making their stereoselective synthesis a significant focus in organic chemistry and medicinal chemistry.[2] These compounds serve as indispensable building blocks, or synthons, in the creation of more complex molecules with therapeutic potential. The presence of a tertiary alcohol adjacent to an amino group, as in this compound, introduces a quaternary stereocenter, presenting a unique synthetic challenge that demands careful consideration of reaction design and stereocontrol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on available data.[4]

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 15158-22-2 |

| Topological Polar Surface Area | 46.3 Ų |

| InChIKey | HIZLKTYBQGWVMQ-UHFFFAOYSA-N |

| SMILES | CC(C=C)(CN)O |

Retrosynthetic Analysis and Synthetic Strategies

Due to the limited specific literature on the synthesis of this compound, this section will focus on plausible and logically derived synthetic strategies based on well-established methodologies for constructing analogous tertiary allylic 1,2-amino alcohols.

A primary retrosynthetic disconnection of the target molecule is at the C2-C3 bond, suggesting a nucleophilic addition of a vinyl organometallic reagent to an α-amino ketone. This approach is advantageous as it directly establishes the tertiary alcohol and the adjacent amine-bearing carbon.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway: Nucleophilic Vinylation of an α-Amino Ketone

This proposed synthesis involves two main stages: the preparation of the α-amino ketone precursor and the subsequent diastereoselective vinylation.

3.1.1. Synthesis of the α-Amino Ketone Precursor

The key intermediate, 1-amino-2-butanone, can be synthesized from readily available starting materials. A common route involves the amination of an α-halo ketone. For the purpose of this guide, we will consider the synthesis starting from 1-bromo-2-butanone. To control the reactivity of the amine, a protecting group strategy is essential. The Boc (tert-butyloxycarbonyl) group is a suitable choice due to its stability under the reaction conditions for the subsequent step and its ease of removal.

Experimental Protocol: Synthesis of tert-butyl (2-oxobutan-1-yl)carbamate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2-butanone (1.0 eq) in anhydrous acetonitrile (MeCN).

-

Addition of Amine Source: Add sodium azide (NaN₃, 1.1 eq) to the solution and stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction of Azide: After completion, carefully add triphenylphosphine (PPh₃, 1.1 eq) and water (H₂O, 2.0 eq) to the reaction mixture and stir for 6 hours at 50 °C to effect the Staudinger reduction of the azide to the primary amine.

-

Boc Protection: Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (Et₃N, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-oxobutan-1-yl)carbamate.

3.1.2. Diastereoselective Vinylation

The addition of a vinyl Grignard reagent to the α-amino ketone is a direct method to form the tertiary allylic alcohol.[5] The stereochemical outcome of this reaction can be influenced by the presence of the adjacent protected amine, potentially through chelation control with a suitable Lewis acid.

Experimental Protocol: Synthesis of tert-butyl (3-hydroxy-3-methylpent-4-en-2-yl)carbamate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the Boc-protected α-amino ketone (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Addition of Grignard Reagent: Add vinylmagnesium bromide (CH₂=CHMgBr, 1.5 eq, 1.0 M solution in THF) dropwise to the cooled solution. The reaction progress should be monitored by TLC.

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at -78 °C.

-

Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the protected amino alcohol.

Caption: Proposed synthetic workflow for this compound.

3.1.3. Deprotection

The final step is the removal of the Boc protecting group to yield the free amino alcohol. This is typically achieved under acidic conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the purified Boc-protected amino alcohol (1.0 eq) in a minimal amount of dichloromethane (DCM).

-

Acidic Cleavage: Add trifluoroacetic acid (TFA, 10 eq) or a solution of hydrochloric acid (HCl) in 1,4-dioxane and stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of water and basify to pH > 10 with aqueous sodium hydroxide (NaOH).

-

Extraction and Isolation: Extract the aqueous layer with DCM (3 x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, this compound.

Alternative Synthetic Approaches

While the vinylation of an α-amino ketone is a direct approach, other strategies are worth considering, particularly for achieving high enantioselectivity.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation is a powerful method for the synthesis of vicinal amino alcohols from alkenes.[6][7] For the synthesis of this compound, the starting alkene would be 2-methyl-1,4-pentadiene. However, this method can suffer from issues of regioselectivity with certain substrates.[6]

Ring-Opening of Chiral Epoxides

The synthesis and subsequent ring-opening of a chiral epoxide is a classic and reliable method for producing 1,2-amino alcohols.[8] In this case, the required epoxide would be 2-methyl-2-vinyloxirane. The enantioselective epoxidation of 2-methyl-3-buten-2-ol, followed by regioselective ring-opening with an amine source, would provide the target molecule.

Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the vinyl protons, the methyl group, and the aminomethyl (CH₂N) protons. The hydroxyl and amine protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR would confirm the presence of the quaternary carbinol carbon, the vinyl carbons, the methyl carbon, and the aminomethyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3300-3400 cm⁻¹ region), C-H stretches of the alkene and alkane moieties, and a C=C stretching vibration around 1640 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Conclusion

References

- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.

- Ager, D. J. (Ed.). (2008). Handbook of Chiral Chemicals. CRC press.

- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.

- Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.

- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.

- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547.

- Denmark, S. E., & Nicaise, O. J. C. (1996). The nitro-aldol (Henry) reaction.

- Trost, B. M. (1995). Atom economy—a challenge for organic synthesis: homogeneous catalysis leads the way. Angewandte Chemie International Edition in English, 34(3), 259-281.

- Carretero, J. C., & García Ruano, J. L. (Eds.). (2009).

- Nicolaou, K. C., & Sorensen, E. J. (1996).

- Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576.

- O'Brien, P. (1999). Sharpless asymmetric aminohydroxylation: scope, limitations, and use in synthesis.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis in the synthesis of bioactive molecules. In Modern Organocatalysis (pp. 123-152). Wiley-VCH Verlag GmbH & Co. KGaA.

- Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746.

- Reetz, M. T. (1986). Chelation and non-chelation control in the addition of organometallic reagents to α-and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 25(2), 180-182.

- Sharpless, K. B., Patrick, D. W., Truesdale, L. K., & Biller, S. A. (1975). New reaction. Stereospecific vicinal oxyamination of olefins by alkyl imido osmium compounds. Journal of the American Chemical Society, 97(8), 2305-2307.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

- Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799.

- Smith, M. B. (2017). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

- Seyden-Penne, J. (1997). Reductions by the Alumino-and Borohydrides in Organic Synthesis. John Wiley & Sons.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.

- Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.

- Wallace, T. W. (Ed.). (2005). Modern carbonyl chemistry. John Wiley & Sons.

- Rautenstrauch, V., & Uebe, J. (2005). Grignard reagents: new developments. John Wiley & Sons.

- Ager, D. J. (1990). The synthesis of chiral, non-racemic amino-alcohols. Chemical Society Reviews, 19(2), 169-197.

- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive asymmetric catalysis. Springer Science & Business Media.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12555225, this compound. Retrieved January 15, 2026 from [Link].

-

PubChem. (n.d.). 1-Amino-3-buten-2-ol. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H11NO | CID 12555225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 6. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 7. Sharpless oxyamination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

theoretical studies on 1-Amino-2-methylbut-3-en-2-ol

An In-depth Technical Guide to the Theoretical Investigation of 1-Amino-2-methylbut-3-en-2-ol

Abstract

Chiral vicinal amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and natural products, serving as versatile synthetic intermediates.[1][2] this compound, a member of this class, presents a unique combination of a tertiary allylic alcohol and a primary amine at a vicinal, chiral center. Despite its potential, this molecule remains largely uncharacterized from a theoretical standpoint. This guide outlines a comprehensive computational strategy using quantum chemical methods to elucidate the structural, spectroscopic, and electronic properties of this compound. We detail a robust theoretical framework designed to explore its conformational landscape, predict its spectroscopic signatures, and map its chemical reactivity. The methodologies and anticipated outcomes described herein provide a roadmap for a thorough in-silico characterization, establishing a critical foundation for future experimental synthesis and application.

Introduction: The Significance of a Multifunctional Chiral Building Block

This compound is a fascinating, yet underexplored, molecule possessing three key functional elements within a compact five-carbon frame: a primary amine, a tertiary alcohol, and a vinyl group. This arrangement classifies it as a vicinal amino alcohol, a privileged scaffold in medicinal chemistry and asymmetric synthesis.[3][4] The presence of the allylic alcohol moiety suggests enhanced reactivity and potential for diverse synthetic transformations, such as palladium-catalyzed aminations.[5][6]

The core of this molecule's chemical behavior is dictated by its three-dimensional structure, which is governed by a delicate interplay of steric effects and non-covalent interactions. Of paramount importance is the potential for strong intramolecular hydrogen bonding (IHB) between the hydroxyl proton (donor) and the amino group's lone pair (acceptor). Such interactions are known to be dominant conformational determinants in simple amino alcohols, profoundly influencing their stability and reactivity.[7][8][9]

A comprehensive theoretical study is essential to unlock a predictive understanding of this molecule's properties before embarking on extensive laboratory work. This guide details the requisite computational protocols to build a complete profile of this compound, from its preferred shapes to its electronic behavior.

Theoretical Framework and Computational Methodology

To ensure high fidelity in our theoretical predictions, a multi-faceted computational approach is required. The chosen methodologies are based on their proven success in characterizing similar flexible, hydrogen-bonded systems.[7][9][10]

The Quantum Chemical Engine: Density Functional Theory (DFT)

Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy for molecules of this size. We will employ the B3LYP hybrid functional, which is widely recognized for its robust performance in calculating geometries and frequencies of organic molecules.[11] To account for the non-covalent interactions critical to IHB, we will also perform calculations with the M06-2X functional, which is specifically parameterized to better describe dispersion forces and weak interactions.

Basis Sets: The Building Blocks of Accuracy

The choice of basis set is critical. We will utilize Pople's triple-zeta basis set, 6-311++G(d,p) . The inclusion of diffuse functions (++) is essential for accurately describing the lone pairs and the hydrogen bond, while the polarization functions (d,p) allow for the necessary flexibility in describing the electron density of non-spherical atoms. For benchmark energy calculations, the more computationally intensive aug-cc-pVTZ basis set will be employed at the MP2 level of theory to provide a high-accuracy reference.[7]

Simulating Reality: Solvation Effects

To model the molecule's behavior in a solution, the Polarizable Continuum Model (PCM) will be applied. This will allow us to simulate the influence of different solvents (e.g., chloroform, water) on the conformational equilibrium and spectroscopic properties.

Computational Workflow

The overall computational strategy follows a logical progression from broad exploration to high-accuracy refinement.

Caption: A typical workflow for the theoretical characterization of a flexible molecule.

Anticipated Results and Discussion

The Conformational Landscape: A Tale of Two Groups

The primary determinant of the conformational preference of this compound will be the formation of an O-H···N intramolecular hydrogen bond.[7][9] This interaction creates a pseudo-five-membered ring, significantly stabilizing the molecule. Our conformational search is expected to identify several low-energy structures, with the key difference being the relative orientation of the methyl and vinyl groups.

The global minimum is predicted to be a gauche-like conformer that maximizes the strength of the O-H···N bond while minimizing steric clash. We will quantify the strength of this hydrogen bond using Natural Bond Orbital (NBO) analysis to calculate the second-order perturbation energy (E(2)) between the nitrogen lone pair orbital and the hydroxyl anti-bonding orbital.

Caption: The dominant role of intramolecular hydrogen bonding in stabilizing conformers.

Table 1: Predicted Relative Energies of Key Conformers

| Conformer ID | Description | O-H···N H-Bond? | Predicted ΔE (kcal/mol) (Gas Phase) |

|---|---|---|---|

| Conf-1 | Global Minimum (Gauche) | Yes | 0.00 |

| Conf-2 | Anti-periplanar | No | ~3-5 |

| Conf-3 | Eclipsed Rotamer | Yes (weak) | ~2-3 |

Note: Energies are hypothetical and serve to illustrate expected trends based on studies of analogous amino alcohols.[7][9]

Predicted Spectroscopic Signatures for Experimental Validation

Theoretical spectroscopy is a powerful tool for validating computational models against experimental data.[12][13]

Infrared (IR) Spectroscopy: The most telling feature in the calculated IR spectrum will be the position of the O-H stretching frequency. In non-hydrogen-bonded alcohols, this appears as a sharp band around 3600 cm⁻¹.[12] Due to the strong O-H···N IHB, we predict a significant red-shift and broadening of this band to the 3300-3400 cm⁻¹ region, providing clear evidence of this interaction.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using the GIAO method, we will calculate the ¹H and ¹³C NMR chemical shifts. The proton of the hydroxyl group is expected to be significantly deshielded due to the hydrogen bond, appearing further downfield than in a comparable acyclic alcohol. Spin-spin coupling constants will also be calculated to aid in the complete assignment of complex experimental spectra.

Table 2: Predicted Key Spectroscopic Features

| Spectroscopic Method | Feature | Predicted Value/Region | Rationale / Comment |

|---|---|---|---|

| IR | O-H Stretch (ν_OH) | 3300 - 3400 cm⁻¹ | Red-shifted and broadened due to strong O-H···N IHB.[7] |

| IR | N-H Stretch (ν_NH) | ~3350 cm⁻¹ | Typical for a primary amine. |

| IR | C=C Stretch (ν_C=C) | ~1640 cm⁻¹ | Characteristic of a vinyl group.[12] |

| ¹H NMR | O-H Proton (δ_OH) | 3.5 - 5.0 ppm | Deshielded due to hydrogen bonding. |

| ¹H NMR | Vinyl Protons (δ_CH, δ_CH2) | 5.0 - 6.0 ppm | Typical alkene region. |

| ¹³C NMR | Allylic Carbon (C-OH) | 70 - 80 ppm | Tertiary alcohol carbon. |

| ¹³C NMR | Amino Carbon (C-NH₂) | 45 - 55 ppm | Carbon adjacent to the amine. |

Electronic Structure and Chemical Reactivity Mapping

Understanding the electronic landscape of a molecule is key to predicting its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be visualized. We anticipate the HOMO will be localized primarily on the nitrogen atom (lone pair) and the C=C double bond (π-system), indicating these are the primary sites for electrophilic attack. The LUMO is likely to be the σ* anti-bonding orbital of the C-O bond, suggesting a potential pathway for nucleophilic substitution.

Molecular Electrostatic Potential (MEP): An MEP surface will be generated to provide a more intuitive map of charge distribution. This will visually confirm the nucleophilic character of the nitrogen lone pair (red region, negative potential) and the electrophilic nature of the hydroxyl proton (blue region, positive potential), highlighting the key sites for intermolecular interactions and reactions.

Conclusion

This technical guide presents a comprehensive theoretical strategy for the complete characterization of this compound. The proposed DFT and ab initio calculations will provide fundamental insights into the molecule's conformational preferences, which are dominated by a strong intramolecular O-H···N hydrogen bond. The predicted spectroscopic data (IR, NMR) will serve as a crucial benchmark for future experimental identification and structural confirmation. Furthermore, the analysis of the molecule's electronic structure will illuminate its reactivity, guiding its application as a versatile chiral building block in organic synthesis. This in-silico investigation constitutes an essential, cost-effective first step towards unlocking the full potential of this promising molecule.

References

-

Cai, Y., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A. Available at: [Link]

-

Zhang, Y., et al. (2024). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv. Available at: [Link]

-

Zhang, Y., et al. (2024). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv. Available at: [Link]

-

Lamsabhi, A. M., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. Available at: [Link]

-

Zhang, Y., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. Available at: [Link]

-

ResearchGate. (2021). DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. Available at: [Link]

-

Arts, M. P. A., et al. (2018). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Molecules. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

EBSCO. Allylic Alcohols | Research Starters. Available at: [Link]

-

NC State University Libraries. 17.11 Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

White, M. C., et al. (2012). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2014). B3LYP theoretical calculations and structure of 4-[(2-{[(1E)-1-methyl-3- oxobutylidene]amino}ethyl)imino]pentan-2-one. Available at: [Link]

-

White, M. C., et al. (2011). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Organic Letters. Available at: [Link]

-

Brinzei, M., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Engineering Proceedings. Available at: [Link]

-

Jørgensen, K. A., et al. (2006). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. PNAS. Available at: [Link]

-

CORE. (2003). Spectroscopic studies of some aliphatic alcohols. Available at: [Link]

-

ResearchGate. (2024). Theoretical Spectroscopic Study of Isopropyl Alcohol (CH 3 -CHOH-CH 3 ). Available at: [Link]

-

Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron. Available at: [Link]

-